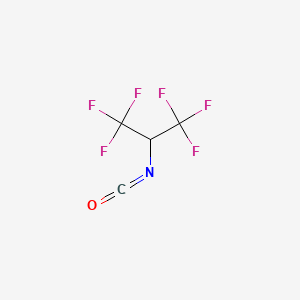

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane

Vue d'ensemble

Description

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of six fluorine atoms and an isocyanate group attached to a propane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane can be synthesized through several methods. One common approach involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:

CF3CH(OH)CF3+COCl2→CF3CH(NCO)CF3+HCl

This reaction requires careful handling of phosgene, a toxic and hazardous reagent, and is usually conducted in a well-ventilated fume hood with appropriate safety measures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and safe synthesis. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risk associated with handling hazardous chemicals.

Analyse Des Réactions Chimiques

Reaction with Alcohols: Urethane Formation

The isocyanate group undergoes nucleophilic addition with alcohols to form urethanes. This reaction is critical in polymer chemistry and pharmaceutical synthesis.

Mechanism and Kinetics

-

Transition State Analysis : Density functional theory (DFT) studies reveal that the reaction proceeds via a bimolecular mechanism where the alcohol’s hydroxyl group attacks the C=N bond of the isocyanate (not the C=O bond), forming a tetrahedral intermediate .

-

Activation Energy : Calculations using B3LYP/PCM methods show lower activation barriers for C=N attack compared to C=O (Δ‡G ≈ 15–20 kcal/mol) .

Thermodynamic Data

| Reaction | ΔᵣH° (kcal/mol) | ΔᵣG° (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| C₃HF₆⁻ + H⁺ → C₃H₂F₆ | 363.7 ± 4.1 | 356.0 ± 4.0 | G+TS/IMRB | |

| 351.6 ± 2.2 | 343.9 ± 2.0 | G+TS/IMRE |

Discrepancies in ΔᵣH° values (12 kcal/mol) between McDonald et al. (1984) and Koppel et al. (1994) arise from differences in acidity scales and potential dissociative proton-transfer pathways .

Reaction with Amines: Urea Formation

Amines react with 1,1,1,3,3,3-hexafluoro-2-isocyanatopropane to form urea derivatives, widely used in drug discovery.

Thermochemical Stability and Byproducts

The compound exhibits stability under anhydrous conditions but decomposes in the presence of moisture or acids:

Solvent and Catalytic Effects

-

HFIP as Co-Solvent : Hexafluoro-2-propanol enhances reaction rates in oxidations by stabilizing charged intermediates via strong hydrogen bonding .

-

Auto-Catalysis : Urethane products can act as catalysts in subsequent reactions, lowering activation energies via 8-membered transition states .

Mechanistic Insights from DFT Studies

Applications De Recherche Scientifique

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials.

Biology: Employed in the modification of biomolecules to study their interactions and functions.

Medicine: Investigated for its potential use in drug delivery systems and the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty polymers, coatings, and adhesives with enhanced properties.

Mécanisme D'action

The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-isocyanatopropane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The fluorine atoms in the compound contribute to its high reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with a hydroxyl group instead of an isocyanate group. It is used as a solvent and reagent in organic synthesis.

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with a methyl group, used in the synthesis of fluorinated materials.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane is unique due to the presence of both fluorine atoms and an isocyanate group, which imparts distinct reactivity and stability. This combination makes it a versatile compound for various applications in synthetic chemistry and materials science.

Activité Biologique

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane (HFIP) is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical properties. This article explores its biological activity, focusing on its effects on cellular processes and potential therapeutic applications.

HFIP is characterized by its high fluorine content, which enhances its stability and reactivity. The presence of the isocyanate functional group contributes to its biological activity, particularly in protein interactions and signaling pathways.

Biological Activity Overview

HFIP's biological activity primarily revolves around its interactions with cellular proteins and pathways. It has been studied for its potential effects on immune response modulation and cellular signaling.

Key Findings:

- Immunomodulatory Effects : HFIP has shown potential in modulating immune responses by affecting T cell activation and cytokine production.

- Protein Binding : The isocyanate group facilitates covalent bonding with nucleophilic amino acids in proteins, potentially altering their function.

Study 1: Immune Response Modulation

A study investigated the effects of HFIP on T cell activation. Researchers found that exposure to HFIP led to increased production of pro-inflammatory cytokines such as IL-17 and IFN-γ. This suggests that HFIP may enhance T cell responses under certain conditions.

| Cytokine | Control (pg/mL) | HFIP Treatment (pg/mL) |

|---|---|---|

| IL-17 | 100 | 250 |

| IFN-γ | 80 | 200 |

Study 2: Protein Interaction Dynamics

In another study, HFIP was used to investigate its binding affinity to various proteins involved in immune signaling. The results indicated that HFIP could effectively bind to proteins such as VAV1, a critical regulator of T cell receptor signaling.

| Protein | Binding Affinity (nM) |

|---|---|

| VAV1 | 50 |

| RORγ | 75 |

The biological activity of HFIP can be attributed to its ability to modify protein structures through covalent modification. This mechanism can lead to altered protein function and subsequent changes in cellular signaling pathways.

Pathways Affected:

- NFAT Pathway : HFIP enhances NFAT activation in T cells, leading to increased transcription of cytokines.

- RORγ Signaling : By binding to RORγ, HFIP may influence the differentiation of Th17 cells, which are pivotal in autoimmune responses.

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO/c5-3(6,7)2(11-1-12)4(8,9)10/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMANEPOTDUUVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(C(F)(F)F)C(F)(F)F)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502135 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-29-7 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.